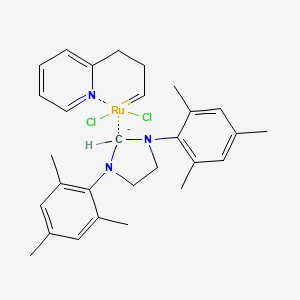
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is a complex organometallic compound. It is known for its catalytic properties, particularly in olefin metathesis reactions. This compound combines the stability of the imidazolidin-2-ide ligand with the reactivity of the ruthenium center, making it a valuable catalyst in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium typically involves the following steps:
Preparation of the Imidazolidin-2-ide Ligand: The imidazolidin-2-ide ligand is synthesized by reacting 2,4,6-trimethylphenylamine with formaldehyde and a secondary amine under acidic conditions.
Formation of the Ruthenium Complex: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Pyridin-2-ylpropylidene Ligand: The final step involves the addition of the pyridin-2-ylpropylidene ligand to the ruthenium complex. This is typically achieved by reacting the intermediate complex with pyridine and an alkyl halide under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium undergoes various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter its catalytic properties.
Reduction: The compound can be reduced to form lower oxidation state species, which are often more reactive.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are important in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in cancer treatment, as ruthenium complexes have shown promise as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium involves the coordination of the ruthenium center with the ligands, which stabilizes the complex and enhances its reactivity. The ruthenium center acts as a Lewis acid, facilitating the activation of substrates and promoting various catalytic transformations. The imidazolidin-2-ide ligand provides steric and electronic stabilization, while the pyridin-2-ylpropylidene ligand enhances the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound is similar in structure but lacks the ruthenium center, making it less reactive in catalytic applications.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another similar compound, which has different substituents on the imidazolium ring, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is unique due to its combination of ligands and the ruthenium center, which provides a balance of stability and reactivity. This makes it particularly effective as a catalyst in olefin metathesis and other chemical transformations.
Properties
Molecular Formula |
C29H36Cl2N3Ru- |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)







![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
